calcium;oxalate
Description
Calcium oxalate (CaC₂O₄) is a sparingly soluble salt comprising calcium ions (Ca²⁺) and oxalate ions (C₂O₄²⁻). It exists in multiple crystalline forms, primarily calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD), distinguished by their water content and crystal morphology . With a density of 2.2 g/cm³ and a melting point of ~200°C, it is insoluble in most organic solvents but dissolves in acidic aqueous solutions . Calcium oxalate is clinically significant as the primary component of ~80% of kidney stones and plays roles in plant calcium regulation and herbivory defense .
Properties
Molecular Formula |
C2CaO4 |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
calcium;oxalate |
InChI |
InChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
QXDMQSPYEZFLGF-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Citrate-Assisted Crystallization
The inclusion of citrate ions as a complexing agent is critical for stabilizing COD. Method 1A, as described by Walter-Levy and Laniepce, involves mixing 32.0 cm³ of 0.20 M calcium chloride with 400.0 cm³ of 0.01 M sodium citrate at 23°C, followed by rapid addition of 16.0 cm³ of 0.05 M sodium oxalate. Stirring for 10–15 minutes yields well-formed tetragonal COD crystals, which are filtered, washed, and dried under vacuum. Citrate ions inhibit COM formation by chelating Ca²⁺ ions, thereby reducing the effective supersaturation of calcium oxalate.
Temperature and Sucrose Modifications
Elevating the reaction temperature to 70°C or introducing 40% (w/w) sucrose—a common industrial additive in sugar processing—alters crystal morphology. At higher temperatures, COD crystals exhibit reduced size and increased aggregation, while sucrose promotes elongated prismatic structures due to viscosity-mediated growth inhibition. These modifications are particularly relevant for scaling applications in evaporative industries, where sucrose-rich environments accelerate COD deposition.
Synthesis of Calcium Oxalate Monohydrate (COM)
Direct Precipitation Without Additives
COM is preferentially formed under low citrate conditions. A representative method involves rapidly adding 200.0 cm³ of 0.0083 M sodium oxalate to 250.0 cm³ of 0.2 M calcium chloride at 23°C. Stirring for 10 minutes produces microcrystalline COM, which is filtered and dried. The absence of citrate allows unhindered Ca²⁺-oxalate interaction, favoring the thermodynamically stable monohydrate phase.
Morphological Control via Additives
Sun et al. demonstrated that COM crystals adopt elliptical, hexagonal, or flower-like morphologies depending on reaction conditions:
-
Stirring Speed : 100 rpm yields uniform hexagonal plates, while 300 rpm produces irregular aggregates.
-
Additives : Polyvinylpyrrolidone (PVP) induces spherical morphologies by adsorbing onto (010) crystal planes, whereas citric acid promotes dendritic growth.
-
Temperature : Reactions at 50°C result in smaller crystals (5–8 μm) compared to 25°C (10–15 μm).
Critical Factors Influencing Hydrate Formation
Supersaturation Ratio (S)
The supersaturation ratio, defined as , dictates nucleation kinetics. For COD (), triggers rapid nucleation, whereas COM () dominates at . Higher S values favor COM due to its lower solubility, but citrate ions can modulate this effect by sequestering Ca²⁺.
pH and Ionic Strength
pH profoundly affects crystal phase:
-
pH 5–6 : COD predominates due to citrate’s chelating efficacy.
-
pH > 7 : COM forms exclusively, as oxalate speciation shifts toward , increasing supersaturation.
Elevated ionic strength (e.g., 0.1 M NaCl) suppresses COD stability by screening electrostatic interactions between citrate and Ca²⁺, promoting COM nucleation.
Energy Input and Stirring
High shear rates (stirring > 200 rpm) fragment nascent COD crystals, increasing surface area for secondary nucleation. Conversely, gentle stirring (80 rpm) yields larger COD crystals with fewer defects.
Quantitative Analysis and Phase Characterization
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR distinguishes COM (780 cm⁻¹, ν(O–C–O)) from COD (660 cm⁻¹, ν(C–C)). Peak deconvolution enables quantification of phase mixtures, with a linear correlation () between COD% and the 660/780 cm⁻¹ intensity ratio.
X-Ray Diffraction (XRD)
XRD identifies crystal phases via characteristic peaks:
-
COM : 2θ = 14.9° (020), 24.3° (040).
-
COD : 2θ = 13.2° (200), 20.1° (112).
Rietveld refinement quantifies phase ratios with <5% error, validated against micro-CT data.
Industrial and Biological Implications
Scale Inhibition in Sugar Processing
COD scaling in evaporators reduces heat transfer efficiency by 30–40%. Implementing citrate (0.01–0.05 M) in sugarcane juice suppresses COD deposition by 70%, as demonstrated in pilot-scale trials.
Renal Calculi Pathogenesis
COM’s sharp edges and high surface charge density (−25 mV zeta potential) damage renal epithelial cells, elevating lactate dehydrogenase (LDH) release by 3-fold compared to COD. In vitro models using Vero cells confirm that spherical COM reduces cytotoxicity by 50%, informing drug design targeting crystal morphology.
Chemical Reactions Analysis
Thermal Decomposition Pathways
Calcium oxalate undergoes stepwise thermal decomposition, characterized by distinct mass loss stages ( ):
Stepwise Reactions:
-
Dehydration (100–200°C):
Weight loss: 12.3% (theoretical) -
Decarbonylation (400–500°C):
Weight loss: 19.7% -
Decarbonation (600–800°C):
Weight loss: 30.1%
Experimental Data ( ):
| Step | Temperature Range (°C) | Observed Weight Loss (%) |
|---|---|---|
| 1 | 100–200 | 12.5 ± 0.3 |
| 2 | 400–500 | 19.9 ± 0.5 |
| 3 | 600–800 | 30.3 ± 0.7 |
Acid Dissolution and Conversion
Calcium oxalate reacts with strong acids, such as sulfuric acid (H₂SO₄), to form oxalic acid (H₂C₂O₄). The reaction efficiency depends on acid concentration and temperature ( ):
Reaction:
Conversion Efficiency ( ):
| Excess H₂SO₄ (%) | Temperature (°C) | Conversion to H₂C₂O₄ (%) |
|---|---|---|
| 0 | 25 | 5.6 |
| 540 | 25 | 95.9 |
| 300 | 100 | 69.0 |
-
At 100°C, a 300% excess of H₂SO₄ achieves near-complete conversion (99%) due to enhanced proton activity and kinetic favorability.
Crystallization Mechanisms and Inhibition
Calcium oxalate crystallization follows a non-classical pathway involving metastable intermediates ( ):
Stages of Crystallization:
-
Pre-nucleation Clusters (PNCs):
-
Formation of negatively charged polynuclear complexes (e.g., ).
-
-
Amorphous Calcium Oxalate (ACO):
-
Aggregation of PNCs into amorphous nanoparticles.
-
-
Crystalline Phase Transition:
-
ACO transforms into thermodynamically stable phases:
-
Weddellite (CaC₂O₄·2H₂O)
-
Whewellite (CaC₂O₄·H₂O)
-
-
Role of Citrate ( ):
-
Citrate stabilizes PNCs and ACO via colloidal interactions, delaying nucleation and phase transitions.
-
At 10 mM citrate, precipitation onset is delayed from 760 s (control) to 7,500–9,400 s.
Factors Influencing Crystal Morphology
Particle size and phase composition depend on supersaturation (), pH, and mechanical energy input ( ):
Key Findings ( ):
| Parameter | Effect on CaC₂O₄ Crystallization |
|---|---|
| Supersaturation | Higher → Larger particles |
| pH | Alkaline conditions → Weddellite dominance |
| Stirring Rate | Increased energy input → Enhanced aggregation |
Phase Stability:
-
At pH 6–7, whewellite is dominant.
-
At pH > 8, weddellite formation is favored due to reduced solubility.
Solubility and Reactivity in Aqueous Systems
Calcium oxalate exhibits low water solubility but dissolves in strong acids ( ):
Solubility Data ( ):
| Medium | Solubility (g/L) |
|---|---|
| Water (25°C) | 0.0069 |
| Dilute HCl (1M) | 8.2 |
Reaction with Nitric Acid:
Industrial and Biological Implications
Scientific Research Applications
Medical Applications
1.1 Kidney Stone Treatment
Calcium oxalate is the predominant component of kidney stones, accounting for approximately 80% of cases. Understanding its role in stone formation has led to various dietary and therapeutic strategies aimed at prevention and treatment.
- Dietary Management : Research indicates that dietary calcium and oxalate ratios significantly influence the risk of developing calcium oxalate stones. A controlled study with non-stone forming adults demonstrated that a balanced intake of calcium (1000 mg) and oxalate (750 mg) did not increase urinary oxalate excretion significantly, suggesting that adequate calcium intake can mitigate the risks associated with high oxalate consumption .
- Pharmacological Interventions : Allena Pharmaceuticals is developing an oral enzyme therapeutic called reloxaliase for treating hyperoxaluria, a condition characterized by elevated urinary oxalate levels leading to kidney stones. Clinical trials have shown promising results in reducing urinary oxalate excretion in patients with enteric hyperoxaluria .
Table 1: Overview of Clinical Studies on Calcium Oxalate and Kidney Stones
Industrial Applications
2.1 Ceramic Manufacturing
Calcium oxalate is widely utilized in the production of ceramic glazes due to its properties that enhance the aesthetic appeal and durability of ceramics. It acts as a fluxing agent, lowering the melting point of raw materials and improving glaze fluidity during firing .
- Case Study : The incorporation of calcium oxalate in ceramic glazes has been shown to improve the gloss and opacity of finished products, making them more desirable for commercial applications.
Table 2: Properties of Calcium Oxalate in Ceramics
| Property | Description |
|---|---|
| Solubility | Practically insoluble in water |
| Role in Glazes | Fluxing agent |
| Impact on Aesthetics | Enhances gloss and opacity |
Environmental Applications
3.1 Conservation Efforts
Calcium oxalate has been investigated for its potential use in conservation efforts, particularly for protecting historical artifacts and artworks from environmental damage.
- Protective Coatings : A study explored the use of calcium oxalate as a surface treatment for limestone and marble. The naturally occurring patina formed by calcium oxalate was found to provide a protective barrier against pollutants while maintaining the material's integrity .
Table 3: Applications of Calcium Oxalate in Conservation
| Application | Description |
|---|---|
| Surface Treatment | Forms a protective layer on stone artifacts |
| Resistance to Pollutants | Reduces degradation from atmospheric exposure |
Mechanism of Action
Calcium oxalate exerts its effects primarily through its ability to form crystals. In the human body, these crystals can form kidney stones, which can cause pain and urinary tract obstruction. The formation of these crystals is influenced by factors such as urine pH, concentration of calcium and oxalate ions, and the presence of inhibitors or promoters of crystallization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Calcium Oxalate vs. Calcium Phosphate
- Mechanistic Differences : Calcium oxalate stones arise from hyperoxaluria and hypercalciuria, whereas calcium phosphate stones correlate with hypercalciuria and elevated urinary pH .
- Morphology : COM stones are harder and denser, while calcium phosphate stones are smoother and less radio-opaque .
Calcium Oxalate vs. Magnesium Oxalate
- Rock Conservation : Calcium oxalate forms durable protective layers on carbonate substrates, while magnesium oxalate’s high solubility limits its utility .
Calcium Oxalate vs. Calcium Carbonate
| Property | Calcium Oxalate | Calcium Carbonate |
|---|---|---|
| Crystalline Forms | COM, COD | Calcite, aragonite, vaterite |
| Solubility | Insoluble in neutral pH | Reacts with acids (e.g., HCl) |
| Biological Function | Plant defense, kidney pathology | Structural (shells, bones) |
| Industrial Use | Limited to conservation | Food additives, construction materials |
- Plant Biomineralization : Calcium oxalate crystals in plants deter herbivores, whereas calcium carbonate in marine organisms provides structural support .
Key Research Findings
Dietary Interactions
- A 1:1 molar ratio of dietary calcium-to-oxalate reduces urinary oxalate excretion by promoting intestinal binding, lowering kidney stone risk .
- High-calcium diets (1200–3859 mg/day) mitigate hyperoxaluria even under high oxalate intake (2220 mg/day) .
Crystallization Dynamics
- Langmuir Adsorption Isotherm: Inhibitors like glycosaminoglycans reduce calcium oxalate crystal growth by binding to crystal surfaces, a mechanism less effective for calcium phosphate .
- Morphological Detection : Micro-CT imaging distinguishes COM (dense, smooth) from COD (porous, irregular) stones (>5 mm) using shape-index analysis .
Biological Activity
Calcium oxalate (CaOx) is a compound that plays a significant role in various biological processes, particularly in the formation of kidney stones and its implications in metabolic disorders. This article explores the biological activity of calcium oxalate, including its formation mechanisms, effects on cellular systems, and clinical implications.
Overview of Calcium Oxalate
Calcium oxalate is a salt formed from calcium and oxalic acid, existing primarily in two crystalline forms: calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD). These crystals are commonly found in urine and can precipitate to form kidney stones, leading to various health issues.
Formation Mechanisms
The formation of calcium oxalate crystals can be influenced by several factors, including dietary intake, urinary excretion levels, and metabolic conditions. A systematic review highlighted that dietary imbalances between calcium and oxalate significantly affect the risk of stone formation. Controlled studies have shown that a balanced intake of dietary calcium can mitigate the risk associated with high oxalate consumption .
Table 1: Dietary Influence on Calcium Oxalate Formation
| Dietary Component | Effect on CaOx Formation |
|---|---|
| High Oxalate Intake | Increases urinary oxalate levels |
| Adequate Calcium | Reduces risk of stone formation |
| Imbalanced Ratios | Alters gastrointestinal absorption |
Cellular Impact
Research indicates that calcium oxalate crystals can induce cytotoxic effects on renal cells. In vitro studies have demonstrated that exposure to CaOx crystals leads to increased oxidative stress and inflammation in renal tubular cells. For instance, THP-1 macrophages treated with oxalate showed compromised bioenergetics and increased levels of reactive oxygen species (ROS), which are linked to inflammatory responses .
Case Study Example: Acute Oxalate Nephropathy
A notable case involved a patient diagnosed with acute oxalate nephropathy due to excessive intake of oxalate-rich herbs. Renal biopsy revealed intraluminal calcium oxalate crystal deposits, illustrating the pathological consequences of elevated urinary oxalate levels . The patient's renal function improved following dietary modifications aimed at reducing oxalate intake.
Antioxidant Activity and Regulation
Recent studies have explored the potential for regulating calcium oxalate crystal growth using natural compounds. For example, certain polysaccharides have been shown to inhibit the growth of COM crystals while promoting the formation of less harmful COD crystals. This regulation is attributed to increased zeta potential on crystal surfaces, which reduces aggregation between crystals .
Table 2: Effects of Natural Compounds on CaOx Crystals
| Natural Compound | Effect on Crystal Growth |
|---|---|
| Polysaccharides | Inhibits COM growth; promotes COD |
| GLPs (Glycated Lipoproteins) | Reduces cytotoxicity in renal cells |
Clinical Implications
The clinical significance of calcium oxalate is profound, particularly concerning kidney stone disease. Approximately 70-80% of all kidney stones are composed of calcium oxalate. Understanding its biological activity is crucial for developing preventive strategies against stone formation.
Treatment Approaches
Current treatment modalities focus on dietary modifications, hydration strategies, and pharmacological interventions aimed at reducing urinary oxalate levels. For instance, medications like lumasiran have been approved for treating primary hyperoxaluria type 1 (PH1), a genetic condition leading to excessive production of oxalate .
Q & A
Q. How can veterinary studies on calcium oxalate urolithiasis inform human clinical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
